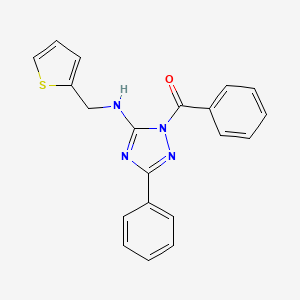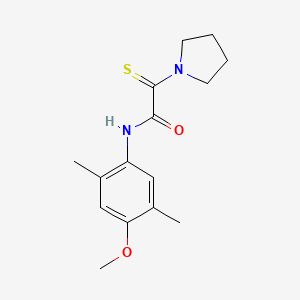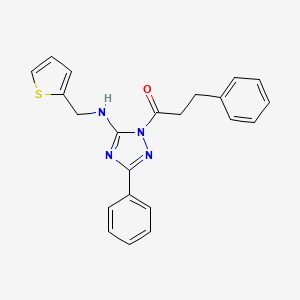
1-benzoyl-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
1-benzoyl-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine, also known as BPTA, is a chemical compound that has shown great potential in various scientific research applications. BPTA is a triazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-benzoyl-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been reported to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX. Topoisomerase II is an enzyme that is involved in DNA replication and transcription, while carbonic anhydrase IX is an enzyme that is overexpressed in cancer cells. Inhibition of these enzymes by this compound may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been reported to have minimal toxicity in vitro and in vivo. It has been shown to have low cytotoxicity towards normal human cells, making it a potential candidate for cancer therapy. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments. It is easy to synthesize and has been reported to have high purity. This compound has been shown to have minimal toxicity towards normal human cells, making it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in some experiments. This compound also has a short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Orientations Futures
1-benzoyl-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has shown great potential in various scientific research applications. Future research should focus on further elucidating the mechanism of action of this compound. Studies should also focus on optimizing the synthesis method of this compound to improve its yield and purity. Future research should also investigate the efficacy of this compound as a therapeutic agent in vivo. Additionally, studies should investigate the potential of this compound as a lead compound for the development of new drugs.
Applications De Recherche Scientifique
1-benzoyl-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has shown potential in various scientific research applications. It has been reported to exhibit antifungal, antibacterial, and antitumor activities. This compound has been shown to inhibit the growth of Candida albicans, a fungus that can cause infections in humans. It has also been reported to inhibit the growth of Staphylococcus aureus, a bacterium that can cause infections in humans. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
phenyl-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(16-10-5-2-6-11-16)24-20(21-14-17-12-7-13-26-17)22-18(23-24)15-8-3-1-4-9-15/h1-13H,14H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCYYDBLMFUJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B4193535.png)
![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(3-fluorobenzoyl)piperazine](/img/structure/B4193540.png)

![N~1~-(4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4193548.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B4193549.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-phenylglycinamide](/img/structure/B4193552.png)
![3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B4193571.png)



![2-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4193616.png)


![N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4193639.png)